5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalic acid
Overview
Description
5,5’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalic acid is a complex organic compound that features a benzo[c][1,2,5]thiadiazole core linked to two isophthalic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalic acid typically involves the following steps:
Formation of the Benzo[c][1,2,5]thiadiazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzo[c][1,2,5]thiadiazole core.
Attachment of Isophthalic Acid Moieties: The benzo[c][1,2,5]thiadiazole core is then reacted with isophthalic acid derivatives under conditions that promote the formation of the desired diisophthalic acid compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5,5’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
5,5’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalic acid has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and photovoltaic materials due to its excellent electronic properties.
Biological Research: The compound is studied for its potential use in bioimaging and as a fluorescent probe.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and in photodynamic therapy.
Industry: It is used in the production of advanced polymers and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5,5’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalic acid involves its interaction with specific molecular targets and pathways. The compound’s electronic properties allow it to participate in electron transfer processes, making it effective in applications such as organic electronics and catalysis. Its ability to generate reactive oxygen species under certain conditions also makes it useful in photodynamic therapy .
Comparison with Similar Compounds
Similar Compounds
5,5’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(thiophene-2-carbaldehyde): This compound has a similar benzo[c][1,2,5]thiadiazole core but with thiophene-2-carbaldehyde moieties instead of isophthalic acid.
4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzoic acid: Another similar compound with dibenzoic acid moieties.
Uniqueness
5,5’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalic acid is unique due to its specific combination of the benzo[c][1,2,5]thiadiazole core and isophthalic acid moieties, which confer distinct electronic and structural properties. This makes it particularly suitable for applications in organic electronics and materials science .
Properties
IUPAC Name |
5-[4-(3,5-dicarboxyphenyl)-2,1,3-benzothiadiazol-7-yl]benzene-1,3-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12N2O8S/c25-19(26)11-3-9(4-12(7-11)20(27)28)15-1-2-16(18-17(15)23-33-24-18)10-5-13(21(29)30)8-14(6-10)22(31)32/h1-8H,(H,25,26)(H,27,28)(H,29,30)(H,31,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCHFZSDZMYOKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NSN=C2C(=C1)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CC(=CC(=C4)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12N2O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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